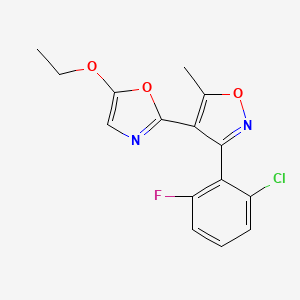

2-(3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)-1,3-oxazol-5-yl ethyl ether

説明

The compound “2-(3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)-1,3-oxazol-5-yl ethyl ether” is an organic compound containing several functional groups including a chloro-fluoro phenyl group, a methyl isoxazole group, and an oxazole ethyl ether group . These functional groups could potentially impart unique chemical properties to the compound.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole and oxazole rings would add rigidity to the structure. The electronegative chlorine and fluorine atoms on the phenyl ring could create areas of high electron density .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the ether group might be cleaved under acidic conditions, and the halogen atoms on the phenyl ring might be replaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether, isoxazole, and halogenated phenyl groups could affect its polarity, solubility, boiling point, and melting point .科学的研究の応用

Microwave-Assisted Synthesis and Click Chemistry

Microwave-assisted synthesis techniques have been utilized to develop new 1,2,3-triazoles bearing an isoxazole ring, a process that may have parallels in the synthesis or application of the compound of interest. The efficiency of this method under microwave conditions suggests potential for rapid and selective synthesis of complex molecules like the specified ether (Li et al., 2018).

Synthesis of Fluorine-Containing Derivatives

Research on the synthesis of fluorine-containing derivatives of isoxazoles points towards the development of molecules with enhanced properties, such as insecticidal synergies. This work underscores the significance of fluorine atoms in modifying the activity of organic compounds, which could extend to the ether (Petkevich et al., 2018).

Polymeric Applications

The integration of isoxazole and related heterocycles into polymeric materials has been explored, demonstrating unique optical and electrochemical properties. This research may suggest applications for the compound of interest in materials science, particularly in the development of novel polymers with specific functionalities (Chen & Chen, 2005).

将来の方向性

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended for use in materials science or another field, future research could involve studying its properties and potential applications .

作用機序

Target of Action

Compounds with similar structures are often involved in Suzuki–Miyaura cross-coupling reactions . This is a type of reaction that forms carbon-carbon bonds and is widely used in organic chemistry . The primary targets of such reactions are usually carbon atoms in different organic compounds .

Mode of Action

In a Suzuki–Miyaura cross-coupling reaction, the compound “2-(3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)-1,3-oxazol-5-yl ethyl ether” could potentially act as a reagent. The reaction generally involves the oxidative addition of an organic group to a metal catalyst, followed by a transmetalation where an organic group is transferred from boron to the metal .

Biochemical Pathways

The compound could be involved in various biochemical pathways depending on its specific targets. For instance, if it’s involved in Suzuki–Miyaura cross-coupling reactions, it could affect the synthesis of various organic compounds .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it’s involved in Suzuki–Miyaura cross-coupling reactions, it could facilitate the formation of carbon-carbon bonds, leading to the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, Suzuki–Miyaura cross-coupling reactions are known to be tolerant of various functional groups and can occur under mild conditions .

特性

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2O3/c1-3-20-11-7-18-15(21-11)12-8(2)22-19-14(12)13-9(16)5-4-6-10(13)17/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXOOSZCWUJVNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001323724 | |

| Record name | 3-(2-chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819474 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338391-68-7 | |

| Record name | 3-(2-chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2727365.png)

![5-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2727367.png)

![6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2727369.png)

![N-(3-chloro-4-fluorophenyl)-1-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2727373.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2727374.png)

![N-(2,4-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2727376.png)

![1-(3-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2727382.png)